4-(2-Amino-benzoimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions One common approach starts with the preparation of the benzodiazole moiety, followed by its attachment to the piperidine ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzodiazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its benzodiazole moiety is of particular interest due to its potential binding affinity to various proteins and enzymes .
Medicine
In medicinal chemistry, tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzodiazole moiety can bind to proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate: Similar structure but with an azetidine ring instead of a piperidine ring.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar piperidine structure but with a different aromatic substituent.
Uniqueness
The uniqueness of tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole moiety, in particular, provides unique binding characteristics that are not present in similar compounds .
Properties
Molecular Formula |
C17H24N4O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminobenzimidazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-10-8-12(9-11-20)21-14-7-5-4-6-13(14)19-15(21)18/h4-7,12H,8-11H2,1-3H3,(H2,18,19) |
InChI Key |
DQIBOUOHHYMZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
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